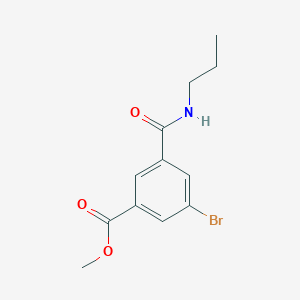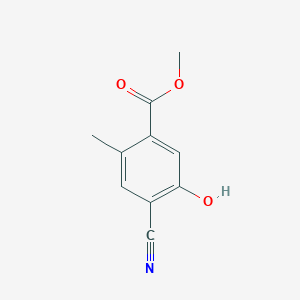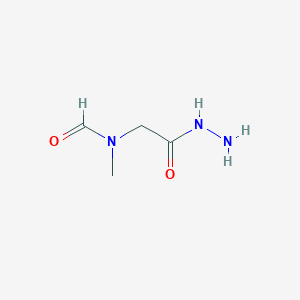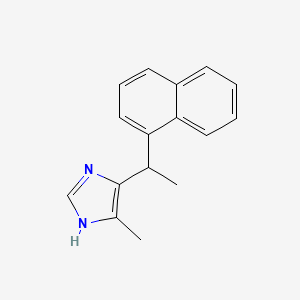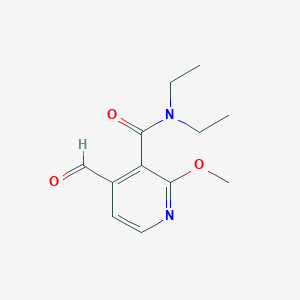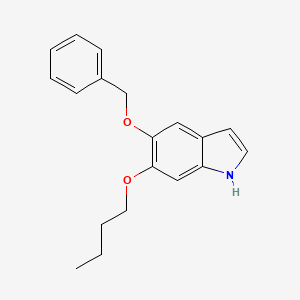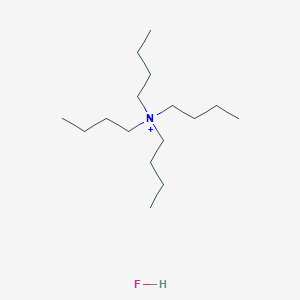
6-Acetoxy-naphthalene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetoxy-naphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C12H9ClO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both acetoxy and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-naphthalene-2-sulfonyl chloride typically involves the acetylation of naphthalene-2-sulfonyl chloride. One common method is the reaction of naphthalene-2-sulfonyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Acetoxy-naphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield naphthalene-2-sulfonic acid and acetic acid.
Reduction: Reduction of the sulfonyl chloride group can produce the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Pyridine, triethylamine.
Solvents: Dichloromethane, tetrahydrofuran.
Conditions: Reflux, room temperature, or elevated temperatures depending on the reaction.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Naphthalene-2-sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
6-Acetoxy-naphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Acetoxy-naphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The acetoxy group can also participate in esterification reactions, further expanding its utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonyl chloride: Lacks the acetoxy group, making it less versatile in certain reactions.
6-Hydroxy naphthalene-2-sulfonyl chloride: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
6-Methoxy naphthalene-2-sulfonyl chloride: Contains a methoxy group, which can influence its reactivity and solubility.
Uniqueness
6-Acetoxy-naphthalene-2-sulfonyl chloride is unique due to the presence of both acetoxy and sulfonyl chloride functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and industrial chemistry.
Properties
Molecular Formula |
C12H9ClO4S |
|---|---|
Molecular Weight |
284.72 g/mol |
IUPAC Name |
(6-chlorosulfonylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H9ClO4S/c1-8(14)17-11-4-2-10-7-12(18(13,15)16)5-3-9(10)6-11/h2-7H,1H3 |
InChI Key |
QLKAEIJFEMKGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl(2S,3S)-2-[(2-aminoethyl)amino]-3-methylpentanoate](/img/structure/B8304875.png)
![6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8304888.png)
![1,1-Dimethylethyl 4-[bis(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8304895.png)
![2-[(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B8304900.png)
![5-(4-Chloro-2-trifluoromethyl-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine](/img/structure/B8304908.png)

